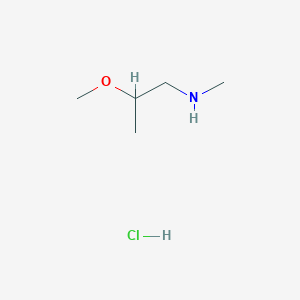

(2-Methoxypropyl)methylamine hydrochloride

説明

Contextual Significance of Amines in Organic Chemistry

Amines are organic derivatives of ammonia (B1221849) and are classified as primary, secondary, or tertiary based on the number of organic substituents attached to the nitrogen atom. pressbooks.pub They are fundamental building blocks in the synthesis of a vast array of chemical compounds. Their presence is crucial in many biologically active molecules and synthetic materials. The nitrogen atom in an amine has a lone pair of electrons, which makes it basic and nucleophilic, allowing it to participate in a wide variety of chemical reactions. masterorganicchemistry.com

Role of Hydrochloride Salts in Chemical Stability and Reactivity Studies

Amines are often converted into their hydrochloride salts, which are acid salts formed from the reaction of an amine with hydrochloric acid. wikipedia.org This conversion is a common strategy to improve the water solubility and stability of the compound. wikipedia.orgreddit.com Hydrochloride salts are generally crystalline solids that are less prone to degradation than their free base counterparts, which can be sensitive to oxidation or other reactions. wikipedia.org This enhanced stability is crucial for accurate and reproducible results in chemical research. nih.gov The formation of a hydrochloride salt can also protect the amine group, allowing for selective reactions at other sites on the molecule. wikipedia.org

Overview of Research Trajectories for (2-Methoxypropyl)methylamine Hydrochloride

(2-Methoxypropyl)methylamine hydrochloride is a secondary amine that has been noted in the context of chemical synthesis. Research involving this compound primarily focuses on its use as a building block or intermediate in the preparation of more complex molecules. Its specific structure, featuring both a methoxy (B1213986) and a methylamine (B109427) group, offers potential for creating diverse molecular architectures. The hydrochloride form ensures stability and facilitates its use in various reaction conditions. scbt.com

Chemical and Physical Properties

The properties of (2-Methoxypropyl)methylamine hydrochloride are essential for its application in research.

| Property | Value |

| IUPAC Name | (2-Methoxypropyl)methylamine hydrochloride |

| CAS Number | 883543-35-9 |

| Molecular Formula | C5H14ClNO |

| Molecular Weight | 139.62 g/mol |

| Physical Form | Solid |

| Purity | Typically ≥95% |

(Data sourced from multiple chemical suppliers and databases) scbt.comnih.govsigmaaldrich.com

Synthesis and Characterization

The synthesis of substituted alkylamines like (2-Methoxypropyl)methylamine often involves multi-step processes. A general approach to synthesizing secondary amines can involve the alkylation of a primary amine. masterorganicchemistry.com In the case of (2-Methoxypropyl)methylamine, this could potentially involve the reaction of methylamine with a suitable 2-methoxypropyl derivative.

Subsequent treatment with hydrochloric acid would then yield the hydrochloride salt. google.com The purification of the final product is critical to remove any unreacted starting materials or byproducts. Recrystallization from a suitable solvent, such as absolute alcohol, is a common method to obtain a pure crystalline product. orgsyn.org

Characterization of the synthesized compound is performed using various analytical techniques to confirm its identity and purity. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

Infrared (IR) Spectroscopy: To identify the functional groups present. researchgate.net

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. nih.gov

Elemental Analysis: To confirm the elemental composition.

Applications in Chemical Synthesis

Substituted alkylamines are valuable reagents in organic synthesis. Methylamine hydrochloride, a related compound, is used as a raw material or intermediate in the production of various chemicals. chemicalbook.comchemicalbook.com Similarly, (2-Methoxypropyl)methylamine hydrochloride can serve as a precursor in the synthesis of more complex molecules. The presence of the methoxy group can influence the reactivity and properties of the final products.

Structure

3D Structure

特性

CAS番号 |

883543-35-9 |

|---|---|

分子式 |

C5H13NO |

分子量 |

103.16 g/mol |

IUPAC名 |

2-methoxy-N-methylpropan-1-amine |

InChI |

InChI=1S/C5H13NO/c1-5(7-3)4-6-2/h5-6H,4H2,1-3H3 |

InChIキー |

ARJYMGOQJFRJEF-UHFFFAOYSA-N |

SMILES |

CC(CNC)OC.Cl |

正規SMILES |

CC(CNC)OC |

製品の起源 |

United States |

Synthetic Methodologies and Route Development for 2 Methoxypropyl Methylamine Hydrochloride

Retrosynthetic Analysis of (2-Methoxypropyl)methylamine Hydrochloride

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in identifying potential synthetic routes.

Key Disconnections and Precursor Identification

The primary disconnection for (2-Methoxypropyl)methylamine hydrochloride involves breaking the carbon-nitrogen bond. This leads to two main precursors: a carbonyl compound and an amine.

Disconnection 1 (C-N bond): This disconnection points to 2-methoxypropanal (B1605373) or methoxyacetone (B41198) as the carbonyl precursor and methylamine (B109427) as the amine source. This is the most common and direct approach.

Disconnection 2 (C-O bond): A less common approach involves the disconnection of the ether linkage, which would lead to a hydroxypropylamine derivative and a methylating agent.

Based on this analysis, the most logical and widely employed synthetic strategy involves the reaction between a three-carbon methoxy-functionalized carbonyl compound and methylamine.

Direct Amination and Reductive Amination Strategies

Direct and reductive amination are powerful methods for the formation of amines from carbonyl compounds. organic-chemistry.org These strategies are central to the synthesis of (2-Methoxypropyl)methylamine hydrochloride.

Reductive Amination via Schiff Base Intermediates

Reductive amination is a highly versatile method for synthesizing primary, secondary, and tertiary amines. youtube.com The process typically involves two main steps: the formation of an imine or enamine (a Schiff base) followed by its reduction. youtube.comlibretexts.org

The reaction commences with the nucleophilic attack of methylamine on the carbonyl carbon of either 2-methoxypropanal or methoxyacetone. This is often catalyzed by a small amount of acid to facilitate the dehydration of the intermediate hemiaminal, leading to the formation of a Schiff base (an imine). youtube.com This imine is then reduced in situ to the desired secondary amine, (2-Methoxypropyl)methylamine. The final step involves the formation of the hydrochloride salt by treatment with hydrochloric acid.

Catalytic Hydrogenation Approaches (e.g., Raney Nickel, Palladium-Carbon)

Catalytic hydrogenation is a widely used method for the reduction of the imine intermediate in reductive amination. mdma.ch This technique employs a metal catalyst and hydrogen gas to effect the reduction.

Palladium on Carbon (Pd/C): This is a common and effective catalyst for the hydrogenation of various functional groups, including imines. mdma.ch The reaction is typically carried out in a suitable solvent like methanol (B129727) or ethanol (B145695) under a hydrogen atmosphere.

Raney Nickel: This is another active catalyst for hydrogenation, often used for the reduction of nitriles and imines. It is particularly effective for large-scale industrial syntheses.

The choice of catalyst can influence the reaction conditions, such as temperature and pressure, required for efficient conversion.

Metal-mediated Reductions (e.g., Sodium Cyanoborohydride)

Metal hydrides are also commonly used for the reduction of Schiff bases in a one-pot reductive amination process. youtube.com

Sodium Cyanoborohydride (NaBH3CN): This is a mild and selective reducing agent that is particularly well-suited for reductive amination. chim.it Its reduced reactivity towards ketones and aldehydes at neutral pH allows the imine formation and reduction to occur concurrently in the same reaction vessel. youtube.com This "one-pot" approach simplifies the synthetic procedure and often leads to high yields. youtube.com

Sodium Borohydride (NaBH4): While a more powerful reducing agent than sodium cyanoborohydride, it can also be used for reductive amination, sometimes requiring pH control to prevent the premature reduction of the starting carbonyl compound. ncert.nic.in

Table 1: Comparison of Reductive Amination Methods

| Reducing Agent | Catalyst | Key Advantages | Potential Considerations |

|---|---|---|---|

| Hydrogen Gas | Pd/C, Raney Nickel | High efficiency, clean byproducts (water) | Requires specialized high-pressure equipment |

| Sodium Cyanoborohydride | None | Mild and selective, one-pot procedure | Generates cyanide waste |

| Sodium Borohydride | None | Readily available, cost-effective | Less selective, may reduce starting carbonyl |

Nucleophilic Substitution Reactions in Amine Synthesis

While less direct for the synthesis of (2-Methoxypropyl)methylamine, nucleophilic substitution reactions represent a fundamental approach to forming C-N bonds. libretexts.org In this context, a suitable precursor would be a 2-methoxypropyl derivative with a good leaving group, such as a halide or a sulfonate ester.

The reaction would involve the nucleophilic attack of methylamine on the electrophilic carbon bearing the leaving group. youtube.com However, this method can be complicated by several factors:

Overalkylation: The primary amine product can act as a nucleophile itself, reacting with another molecule of the alkylating agent to form a tertiary amine and even a quaternary ammonium (B1175870) salt. libretexts.orgyoutube.com

Elimination Reactions: If the substrate is sterically hindered or a strong base is used, elimination reactions can compete with the desired substitution, leading to the formation of alkenes.

To circumvent the issue of overalkylation, alternative methods like the Gabriel synthesis can be employed. This method utilizes a phthalimide (B116566) anion as a surrogate for ammonia (B1221849), which, after alkylation, can be hydrolyzed to yield the primary amine. libretexts.org However, for the synthesis of a secondary amine like (2-Methoxypropyl)methylamine, this would require further modification. A more controlled approach involves the reaction of a primary amine with an alkyl halide, but careful control of stoichiometry is crucial to minimize the formation of byproducts. youtube.com

Alkylation of Amines with Halogenated Precursors

The alkylation of amines with halogenated precursors represents a fundamental and widely utilized method for the formation of carbon-nitrogen bonds. wikipedia.orgchemguide.co.ukpressbooks.pub In the context of synthesizing (2-Methoxypropyl)methylamine, this typically involves the reaction of methylamine with a suitable 2-methoxypropyl halide, such as 2-methoxypropyl chloride. This reaction is a nucleophilic substitution (SN2) where the nitrogen atom of methylamine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide to form the desired secondary amine. chemguide.co.uk

However, a significant challenge in this approach is the potential for over-alkylation. wikipedia.orgpressbooks.pub The product, (2-Methoxypropyl)methylamine, is also a nucleophile and can compete with the starting methylamine to react with the 2-methoxypropyl halide, leading to the formation of a tertiary amine and subsequently a quaternary ammonium salt. To favor the formation of the desired secondary amine, an excess of methylamine is often used. chemguide.co.uk

Another synthetic route involves the use of alternative alkylating agents. For instance, the reaction of an amine with an ether in the presence of a suitable catalyst can also yield N-alkylated products. Industrially, alcohols are often preferred over alkyl halides as alkylating agents due to their lower cost and the avoidance of salt by-products. wikipedia.org

A related approach is the reductive amination of a ketone. For the synthesis of (2-Methoxypropyl)methylamine, this would involve the reaction of methoxyacetone with methylamine to form an intermediate imine, which is then reduced to the final amine product. niscpr.res.inlibretexts.org This method can offer high selectivity for the desired secondary amine.

Table 1: Comparison of Alkylation Precursors

| Precursor Type | Example | Advantages | Disadvantages |

| Halogenated Alkane | 2-Methoxypropyl chloride | Readily available | Potential for over-alkylation, formation of salt by-products |

| Alcohol | 2-Methoxypropanol | Lower cost, no salt by-product | Requires a catalyst to activate the hydroxyl group |

| Ketone (via Reductive Amination) | Methoxyacetone | High selectivity for secondary amine | Requires a reducing agent |

Role of Reaction Conditions: Solvent, Base, and Temperature Optimization

The efficiency and selectivity of the alkylation reaction are highly dependent on the reaction conditions. The choice of solvent, base, and temperature plays a crucial role in maximizing the yield of (2-Methoxypropyl)methylamine hydrochloride while minimizing the formation of impurities.

Solvent: The solvent can influence the rate and selectivity of the SN2 reaction. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) can be effective. In some cases, alcohols like ethanol are used, especially when reacting with ammonia or amines. chemguide.co.uk The choice of solvent can also impact the solubility of reactants and by-products, which is important for reaction work-up and purification.

Base: In the alkylation of amines, a base is often used to neutralize the hydrohalic acid formed during the reaction. wikipedia.org This prevents the protonation of the starting amine, which would render it non-nucleophilic. Common bases include inorganic bases like potassium carbonate or sodium carbonate, or non-nucleophilic organic bases such as N,N-diisopropylethylamine (DIPEA). nih.gov The choice and stoichiometry of the base are critical to prevent side reactions and ensure the reaction proceeds to completion.

Temperature: The reaction temperature affects the rate of the alkylation reaction. Generally, heating the reaction mixture is necessary to achieve a reasonable reaction rate. chemguide.co.uk However, excessively high temperatures can lead to increased formation of by-products and decomposition of reactants or products. Therefore, optimizing the temperature is a key aspect of process development.

Table 2: Optimization Parameters for N-Alkylation

| Parameter | Effect on Reaction | Typical Conditions |

| Solvent | Influences reaction rate and solubility of reactants. | Polar aprotic (e.g., DMF, Acetonitrile) or alcoholic solvents (e.g., Ethanol). |

| Base | Neutralizes acid by-product, preventing amine protonation. | Inorganic (e.g., K₂CO₃, Na₂CO₃) or non-nucleophilic organic bases (e.g., DIPEA). |

| Temperature | Affects reaction rate and by-product formation. | Often requires heating, but must be controlled to avoid decomposition. |

Stereoselective Synthesis of Enantiomeric Forms (e.g., (R)-2-Methoxy-N-methylpropan-1-amine hydrochloride)

The synthesis of specific enantiomers, such as (R)-2-Methoxy-N-methylpropan-1-amine hydrochloride, requires stereoselective methods. Asymmetric synthesis is crucial when one enantiomer exhibits the desired biological or chemical activity while the other is inactive or has undesirable effects.

Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

Chiral Auxiliaries: One common strategy for asymmetric synthesis is the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral amines, pseudoephedrine and its derivatives have been effectively used as chiral auxiliaries. wikipedia.org For instance, a carboxylic acid can be coupled with pseudoephedrine to form an amide. The α-proton can then be removed to form a chiral enolate, which can be alkylated with high diastereoselectivity. Subsequent cleavage of the amide bond yields the desired enantiomerically enriched amine. Another widely used class of chiral auxiliaries are tert-butanesulfinamides. rsc.org

Chiral Catalysts: An alternative and often more efficient approach is the use of chiral catalysts. nih.govresearchgate.netnih.gov Catalytic asymmetric synthesis can produce large quantities of the desired enantiomer with only a small amount of the chiral catalyst. Various transition metal complexes with chiral ligands have been developed for the asymmetric synthesis of amines. For example, the catalytic asymmetric reduction of imines is a powerful method for producing chiral amines.

A specific method for the stereoselective synthesis of (S)-1-methoxy-2-aminopropane involves the use of a transaminase enzyme, which can catalyze the conversion of methoxyacetone to the desired chiral amine with high enantioselectivity. This biocatalytic approach offers a green and efficient alternative to traditional chemical methods.

Table 3: Approaches to Stereoselective Synthesis

| Method | Description | Key Components |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of the reaction. | Pseudoephedrine, tert-butanesulfinamide. wikipedia.orgrsc.org |

| Chiral Catalyst | A small amount of a chiral catalyst is used to produce a large amount of the desired enantiomer. | Transition metal complexes with chiral ligands. nih.govresearchgate.netnih.gov |

| Biocatalysis | Enzymes are used to catalyze the stereoselective reaction. | Transaminases. |

Process Optimization and Scalability Studies for Industrial Synthesis

The transition from laboratory-scale synthesis to industrial production requires careful process optimization and scalability studies to ensure a safe, efficient, and cost-effective manufacturing process.

Yield Enhancement Strategies

Maximizing the yield of (2-Methoxypropyl)methylamine hydrochloride is a primary goal of process optimization. Several strategies can be employed to achieve this:

Optimization of Reaction Conditions: As discussed previously, fine-tuning the solvent, base, temperature, and reaction time can significantly improve the yield.

Reactant Stoichiometry: Adjusting the molar ratio of the reactants, for example, using an excess of methylamine in the alkylation reaction, can drive the reaction towards the desired product and minimize over-alkylation. chemguide.co.uk

Catalyst Selection and Loading: In catalytic processes, the choice of catalyst and its loading are critical. An optimal catalyst will exhibit high activity and selectivity, leading to higher yields.

Work-up and Purification Procedures: Efficient extraction and purification methods are essential to isolate the product in high purity and minimize losses during these steps. Recrystallization from a suitable solvent is a common method for purifying amine hydrochlorides. researchgate.net

Impurity Profiling and Control in Synthetic Streams

The identification and control of impurities are critical for ensuring the quality and safety of the final product. Impurity profiling involves the detection, identification, and quantification of all potential impurities that may be present in the synthetic stream.

Common impurities in the synthesis of (2-Methoxypropyl)methylamine hydrochloride can arise from several sources:

Unreacted Starting Materials: Residual methylamine or 2-methoxypropyl halide.

Over-alkylation Products: Tertiary amines and quaternary ammonium salts.

Side-Reaction Products: Impurities formed through competing reaction pathways.

Solvent and Reagent Residues: Traces of solvents or other reagents used in the synthesis.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to develop a comprehensive impurity profile. Once identified, strategies can be implemented to control these impurities. This may involve modifying the reaction conditions to minimize their formation, or developing specific purification steps to remove them from the final product. For example, washing the crude product with a suitable solvent can remove certain impurities. researchgate.net

Table 4: Common Impurities and Control Strategies

| Impurity Type | Potential Source | Control Strategy |

| Unreacted Starting Materials | Incomplete reaction | Optimization of reaction time and temperature, adjustment of reactant stoichiometry. |

| Over-alkylation Products | Reaction of product with alkylating agent | Use of excess amine, controlled addition of alkylating agent. chemguide.co.uk |

| Side-Reaction Products | Competing reaction pathways | Optimization of reaction conditions (temperature, solvent, base). |

| Solvent and Reagent Residues | Carryover from reaction and work-up | Efficient purification methods (e.g., recrystallization, washing). researchgate.net |

Purification Techniques for (2-Methoxypropyl)methylamine Hydrochloride

The isolation and purification of (2-Methoxypropyl)methylamine hydrochloride are critical steps in its synthesis to ensure the removal of unreacted starting materials, by-products, and other impurities. The choice of purification method depends on the nature and quantity of the impurities present. Commonly employed techniques for analogous amine hydrochlorides include recrystallization, distillation of the free amine followed by salt formation, and chromatographic methods.

Recrystallization

Recrystallization is a primary technique for purifying crude (2-Methoxypropyl)methylamine hydrochloride. This method relies on the differences in solubility between the desired compound and impurities in a selected solvent system.

A common challenge in the synthesis of related amine hydrochlorides, such as methylamine hydrochloride, is the presence of inorganic salts like ammonium chloride and other amine hydrochlorides like dimethylamine (B145610) hydrochloride. orgsyn.orgsciencemadness.org The purification strategy often involves selecting a solvent that preferentially dissolves the target compound at an elevated temperature, while the impurities remain insoluble or have limited solubility.

For instance, in the purification of methylamine hydrochloride, absolute ethanol is frequently used. orgsyn.org The crude salt is dissolved in boiling ethanol, and upon cooling, the purified methylamine hydrochloride crystallizes, leaving impurities like ammonium chloride behind. orgsyn.org However, since ammonium chloride has slight solubility in ethanol, multiple extractions or recrystallizations may be necessary to achieve high purity. orgsyn.org To circumvent this, n-butyl alcohol can be a more effective solvent as the solubility of ammonium chloride in it is negligible even at its boiling point. orgsyn.org

Another approach involves washing the crude product with a solvent in which the impurities are more soluble. For example, chloroform (B151607) has been used to wash crude methylamine hydrochloride to remove dimethylamine hydrochloride. orgsyn.orgsciencemadness.org

In a patented synthesis for a related compound, methoxyphenamine (B1676417) hydrochloride, the crude product is obtained by precipitating it from a solution with HCl gas. google.com This crude product is then purified by recrystallization from a solvent such as ethanol or toluene (B28343) to yield the final, purified product. google.com This highlights a common industrial practice for purifying similar hydrochloride salts.

The general recrystallization process for (2-Methoxypropyl)methylamine hydrochloride would involve:

Dissolving the crude solid in a minimal amount of a suitable hot solvent.

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly to promote the formation of pure crystals.

Isolating the crystals by filtration.

Washing the crystals with a small amount of cold solvent to remove any residual impurities.

Drying the purified crystals.

Table 1: Solvent Systems for Recrystallization of Amine Hydrochlorides

| Compound | Solvent(s) | Purpose | Reference |

|---|---|---|---|

| Methylamine hydrochloride | Absolute Ethanol | To separate from ammonium chloride. | orgsyn.org |

| Methylamine hydrochloride | n-Butyl Alcohol | Offers better separation from ammonium chloride due to its lower solubility. | orgsyn.org |

| Methylamine hydrochloride | Isopropanol (B130326) | Effective for separating from ammonium chloride. | sciencemadness.org |

Distillation

Distillation is generally not a suitable method for the direct purification of (2-Methoxypropyl)methylamine hydrochloride itself, as salts have very low volatility. However, distillation is a crucial step in the purification of the free amine, (2-Methoxypropyl)methylamine, before its conversion to the hydrochloride salt.

In the production of methylamines, distillation is a key process for separating the different amines (mono-, di-, and trimethylamine) from each other, as well as from water, methanol, and ammonia. google.com This is typically carried out in a series of distillation columns under pressure. google.com

A similar strategy can be applied to the synthesis of (2-Methoxypropyl)methylamine. After the initial synthesis, the reaction mixture can be made basic to liberate the free amine. This free amine, being a volatile liquid, can then be purified by fractional distillation to separate it from non-volatile salts and other impurities with different boiling points.

Once the purified (2-Methoxypropyl)methylamine is obtained, it can be converted to the hydrochloride salt by treating it with a solution of hydrogen chloride in a suitable solvent, such as isopropanol or diethyl ether. The resulting hydrochloride salt, being a solid, will precipitate out of the solution and can then be collected by filtration. This precipitation and filtration process itself serves as a purification step.

A patent related to methylamine purification describes a complex distillation process to manage impurities like higher amines that can accumulate in the distillation column. google.com This involves purging the column where impurities concentrate and using a water-based extraction to separate and recycle the desired methylamines. google.com

Chromatography

Gas chromatography (GC) can be used as an analytical method to assess the purity of the free amine, (2-Methoxypropyl)methylamine, due to its volatility. For preparative purposes, column chromatography could be employed to purify the free amine before its conversion to the hydrochloride salt. Common stationary phases for amine purification include silica (B1680970) gel or alumina. However, the basic nature of amines can sometimes lead to issues such as tailing on silica gel columns. This can often be mitigated by treating the silica gel with a small amount of a base, such as triethylamine, or by using a more inert stationary phase like alumina.

For the purification of the hydrochloride salt itself, ion-exchange chromatography could be a viable option. In this technique, a column containing a cation-exchange resin would be used. The (2-Methoxypropyl)methylammonium cation would bind to the resin, while neutral or anionic impurities would pass through. The desired cation could then be eluted from the column using a solution with a high concentration of a competing cation or by changing the pH.

High-performance liquid chromatography (HPLC) is another powerful technique that can be used for both analytical and preparative scale purification of (2-Methoxypropyl)methylamine hydrochloride. Both normal-phase and reverse-phase HPLC could be adapted for this purpose. For instance, in reverse-phase HPLC, a C18 column could be used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. The separation would be based on the polarity of the compound and any impurities.

Table 2: Potential Chromatographic Methods for Purification

| Method | Analyte | Stationary Phase | General Principle |

|---|---|---|---|

| Gas Chromatography (GC) | (2-Methoxypropyl)methylamine (free amine) | Various capillary columns | Separation based on boiling point and polarity for purity assessment. |

| Column Chromatography | (2-Methoxypropyl)methylamine (free amine) | Silica gel or Alumina | Separation based on polarity to remove non-volatile impurities. |

| Ion-Exchange Chromatography | (2-Methoxypropyl)methylamine hydrochloride | Cation-exchange resin | Separation based on charge, effective for salt purification. |

Chemical Reactivity, Transformation, and Derivatization Studies

Fundamental Reaction Mechanisms of Alkylamine Hydrochlorides

The presence of the hydrochloride salt significantly influences the chemical properties of the amine. The equilibrium between the protonated and free amine form is a key determinant of its reactivity.

Protonation Equilibria and Acid-Base Chemistry

(2-Methoxypropyl)methylamine hydrochloride, as an alkylamine hydrochloride, exists in equilibrium with its corresponding free base, (2-Methoxypropyl)methylamine, and hydrochloric acid in solution. chemistrysteps.com This equilibrium is fundamental to its chemical behavior, as the nucleophilicity of the amine is only expressed in its deprotonated, free base form.

The relationship between pH and pKa determines the predominant species in solution. youtube.com When the pH of the solution is below the pKa of the (2-methoxypropyl)methylammonium ion, the protonated, salt form will be the major species. Conversely, at a pH above the pKa, the deprotonated, free amine form will predominate. This is a critical consideration for any reaction involving the nucleophilic nitrogen, as a basic environment is often required to generate a sufficient concentration of the free amine to participate in the reaction.

Table 1: General Basicity Trends of Amines

| Amine Type | General Basicity Trend | Influencing Factors |

| Primary (RNH₂) | Less basic than secondary amines | Electron-donating/withdrawing nature of R group, solvation |

| Secondary (R₂NH) | Generally the most basic of the simple alkylamines | Inductive effect of two R groups, steric hindrance |

| Tertiary (R₃N) | Less basic than secondary amines in aqueous solution | Steric hindrance impeding solvation of the ammonium (B1175870) cation |

| Ammonia (B1221849) (NH₃) | Least basic among simple amines | No electron-donating alkyl groups |

This table presents generalized trends and the actual basicity can be influenced by specific molecular structures and solvent conditions.

Nucleophilic Reactivity of the Amine Moiety

The lone pair of electrons on the nitrogen atom of the free (2-Methoxypropyl)methylamine confers nucleophilic character to the molecule, allowing it to react with a variety of electrophiles. acs.org

Alkylation Reactions (e.g., Formation of Secondary and Tertiary Amines)

(2-Methoxypropyl)methylamine, as a secondary amine, can undergo N-alkylation in the presence of suitable alkylating agents, such as alkyl halides, to form tertiary amines. organic-chemistry.orgresearchgate.net This reaction is a classic example of a nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. youtube.com

The reaction typically requires a base to neutralize the hydrogen halide formed, driving the reaction to completion and preventing the protonation of the starting amine. researchgate.net A common issue with the alkylation of amines is the potential for overalkylation. researchgate.net In this case, the resulting tertiary amine can further react with the alkylating agent to form a quaternary ammonium salt. Careful control of stoichiometry and reaction conditions is often necessary to achieve selective mono-alkylation. organic-chemistry.org

Table 2: General Scheme for N-Alkylation of (2-Methoxypropyl)methylamine

| Reactant 1 | Reactant 2 | Product | General Conditions |

| (2-Methoxypropyl)methylamine | Alkyl Halide (R-X) | N-Alkyl-(2-methoxypropyl)methylamine (a tertiary amine) | Presence of a base (e.g., K₂CO₃, Et₃N), suitable solvent (e.g., CH₃CN, THF) |

| N-Alkyl-(2-methoxypropyl)methylamine | Alkyl Halide (R-X) | N,N-Dialkyl-(2-methoxypropyl)methylammonium halide (a quaternary ammonium salt) | Excess alkylating agent |

This table illustrates the general transformation; specific yields and optimal conditions would require experimental determination.

Acylation Reactions (e.g., Amide Formation)

Secondary amines like (2-Methoxypropyl)methylamine readily react with acylating agents, such as acyl chlorides or acid anhydrides, to form N,N-disubstituted amides. fishersci.be This reaction, known as N-acylation, is a robust and widely used transformation in organic synthesis.

The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent. fishersci.be For acyl chlorides, this is followed by the elimination of a chloride ion. A base, such as pyridine (B92270) or triethylamine, is typically added to scavenge the HCl by-product. fishersci.be When using an acid anhydride, a carboxylic acid is formed as a by-product, and a base is also beneficial to drive the reaction forward.

Table 3: General Scheme for N-Acylation of (2-Methoxypropyl)methylamine

| Reactant 1 | Reactant 2 | Product | General Conditions |

| (2-Methoxypropyl)methylamine | Acyl Chloride (RCOCl) | N-(2-Methoxypropyl)-N-methylacetamide (an amide) | Presence of a non-nucleophilic base (e.g., pyridine, triethylamine), aprotic solvent |

| (2-Methoxypropyl)methylamine | Acid Anhydride ((RCO)₂O) | N-(2-Methoxypropyl)-N-methylacetamide (an amide) | Heat, often with a base catalyst |

This table illustrates the general transformation; specific yields and optimal conditions would require experimental determination.

Reactions with Carbonyl Compounds (e.g., Imine Formation)

The reaction of secondary amines with aldehydes and ketones leads to the formation of enamines. lumenlearning.com However, the initial step of this reaction is the formation of an iminium ion, which is the nitrogen analog of a protonated carbonyl group. masterorganicchemistry.comyoutube.com

The reaction is typically acid-catalyzed. masterorganicchemistry.comyoutube.com The aldehyde or ketone is first protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. msu.edu The secondary amine then acts as a nucleophile, attacking the carbonyl carbon to form a carbinolamine intermediate. arkat-usa.org Subsequent protonation of the hydroxyl group and elimination of water leads to the formation of a resonance-stabilized iminium ion. youtube.comarkat-usa.org If there is a proton on a carbon atom adjacent to the carbon-nitrogen double bond, a base can remove this proton to form a neutral enamine. youtube.com The pH of the reaction is crucial; it must be acidic enough to protonate the carbonyl but not so acidic as to protonate all of the amine, rendering it non-nucleophilic. lumenlearning.com

Table 4: General Scheme for the Reaction of (2-Methoxypropyl)methylamine with an Aldehyde

| Reactant 1 | Reactant 2 | Intermediate | Product (if applicable) | General Conditions |

| (2-Methoxypropyl)methylamine | Aldehyde (RCHO) | Iminium Ion | Enamine (if α-protons are present) | Mildly acidic conditions (pH ~4-6), removal of water |

This table illustrates the general transformation; specific products and yields would depend on the specific aldehyde or ketone used and the reaction conditions.

Oxidation and Reduction Pathways of the Amine Functionality

The nitrogen atom in (2-Methoxypropyl)methylamine can participate in both oxidation and reduction reactions, leading to a variety of transformation products.

The oxidation of secondary amines can lead to several products, with the formation of imines being a common outcome. nih.gov Various oxidizing agents can be employed for this transformation.

Conversely, while the amine functionality itself is not typically reduced, it can be formed through the reduction of other nitrogen-containing functional groups, most notably amides. chemistrysteps.com If (2-Methoxypropyl)methylamine is first acylated to form an amide, this amide can then be reduced back to a tertiary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). rsc.orgrsc.orgorganic-chemistry.org This two-step process provides an alternative route to the N-alkylation of the amine.

Table 5: General Oxidation and Reduction Pathways Involving the Amine Functionality

| Transformation | Starting Material | Reagent(s) | Product |

| Oxidation | (2-Methoxypropyl)methylamine | Mild Oxidizing Agent | Corresponding Imine |

| Reduction (of corresponding amide) | N-Acyl-(2-Methoxypropyl)methylamine | Strong Reducing Agent (e.g., LiAlH₄) | N-Alkyl-(2-methoxypropyl)methylamine (tertiary amine) |

This table illustrates general transformations. Specific reagents and conditions can lead to different products and yields.

Stability and Degradation Pathways Under Controlled Chemical Conditions

Understanding the stability of (2-Methoxypropyl)methylamine hydrochloride under various chemical stressors is crucial for its handling, storage, and application. This section explores its thermal and hydrolytic stability.

The thermal stability of a compound is often assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures, while DSC measures the heat flow associated with thermal transitions.

Table 3: Hypothetical Thermal Decomposition Profile for (2-Methoxypropyl)methylamine hydrochloride

| Temperature Range (°C) | Weight Loss (%) | Associated Event |

| 150 - 250 | ~26% | Loss of Hydrogen Chloride (HCl) |

| 250 - 400 | > 70% | Decomposition of the (2-Methoxypropyl)methylamine free base |

Note: This table is illustrative and based on the general thermal behavior of amine hydrochlorides. Actual values for (2-Methoxypropyl)methylamine hydrochloride would require experimental determination.

The hydrolytic stability of (2-Methoxypropyl)methylamine hydrochloride is primarily determined by the reactivity of the ether linkage within its structure. Ethers are generally considered to be stable functional groups and are resistant to hydrolysis under neutral or basic conditions. wikipedia.org

However, under acidic conditions, the ether linkage can be cleaved. masterorganicchemistry.com The mechanism of acid-catalyzed ether cleavage typically involves the protonation of the ether oxygen, which converts the alkoxy group into a better leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com This is followed by a nucleophilic substitution reaction (either Sₙ1 or Sₙ2) at one of the adjacent carbon atoms. wikipedia.orglibretexts.org

For (2-Methoxypropyl)methylamine, the cleavage of the ether bond would result in the formation of methanol (B129727) and 1-(methylamino)propan-2-ol. The reaction rate is dependent on the acid concentration and temperature. cdnsciencepub.com Given that the compound is a hydrochloride salt, the aqueous solution will be acidic, which could potentially facilitate slow hydrolysis over extended periods, especially at elevated temperatures. Under neutral and alkaline pH, the ether linkage is expected to be stable.

Table 4: Predicted Hydrolytic Stability of (2-Methoxypropyl)methylamine hydrochloride

| Condition | Stability of Ether Linkage | Potential Products of Hydrolysis |

| Acidic (e.g., aqueous HCl) | Susceptible to cleavage | Methanol and 1-(methylamino)propan-2-ol |

| Neutral (e.g., pure water) | Generally stable | - |

| Basic (e.g., aqueous NaOH) | Generally stable | - |

Applications in Organic Synthesis and Functional Material Development

(2-Methoxypropyl)methylamine Hydrochloride as a Building Block in Complex Molecule Synthesis

The presence of multiple functional groups allows for (2-Methoxypropyl)methylamine hydrochloride to be incorporated into a variety of larger, more complex molecular architectures.

Heterocyclic compounds are a cornerstone of medicinal chemistry and material science. The secondary amine functionality in (2-Methoxypropyl)methylamine hydrochloride can participate in cyclization reactions to form nitrogen-containing heterocycles. For instance, it could react with dicarbonyl compounds or their equivalents in condensation reactions to form various five, six, or seven-membered rings. The methoxy (B1213986) group can influence the reactivity and regioselectivity of these transformations and can be a key feature in the final product's properties. While specific examples of its use are not readily found in literature, its structure is analogous to other amino alcohols and amino ethers that are widely used in heterocyclic synthesis.

Macrocycles are large ring structures that are of significant interest in drug discovery and host-guest chemistry. The difunctional nature of (2-Methoxypropyl)methylamine hydrochloride allows it to act as a linker in macrocyclization reactions. For example, under high-dilution conditions, it could react with a long-chain diacyl chloride to form a macrocyclic lactam. The methoxy group would be appended to the macrocyclic ring, potentially influencing its conformation and binding properties.

Catalytic and Reagent Applications in Chemical Transformations

Beyond its role as a structural component, (2-Methoxypropyl)methylamine hydrochloride can also participate directly in chemical reactions as a reagent or catalyst.

The lone pair of electrons on the nitrogen atom of the secondary amine makes (2-Methoxypropyl)methylamine hydrochloride a nucleophile. It can participate in nucleophilic substitution and addition reactions. For example, it could react with alkyl halides or epoxides to introduce the (2-methoxypropyl)methyl group into other molecules. As the hydrochloride salt, the amine is protonated. Treatment with a non-nucleophilic base would be required to liberate the free amine for it to act as a nucleophile. Furthermore, the free amine can act as a Brønsted-Lowry base to deprotonate acidic protons in a variety of chemical reactions, such as in aldol (B89426) or Knoevenagel condensations, although it would be considered a relatively mild base.

Integration into Functional Materials

The properties of (2-Methoxypropyl)methylamine hydrochloride also suggest its potential use in the synthesis and modification of polymers.

The amine functionality of (2-Methoxypropyl)methylamine hydrochloride could be used to introduce the (2-methoxypropyl)methylamino group into polymers. For instance, it could be reacted with polymers containing electrophilic groups such as epoxides or acid chlorides. This modification could alter the physical and chemical properties of the polymer, such as its solubility, thermal stability, and adhesive properties. The methoxy group could enhance the polymer's affinity for certain solvents or surfaces. While direct applications of this specific compound are not widely reported, the modification of polymers with various amines is a common strategy in materials science to tailor polymer properties for specific applications.

Applications in Perovskite Solar Cell Fabrication and Optimization

While various amine hydrochlorides are utilized in the development of perovskite solar cells, specific research detailing the application of (2-Methoxypropyl)methylamine hydrochloride in this field is not prominently available in peer-reviewed literature. The general strategy of using organic ammonium (B1175870) halides as additives or surface passivating agents is well-established for improving the performance and stability of perovskite solar cells (PSCs). These compounds can influence crystal growth, reduce defects, and enhance charge carrier dynamics.

Additive engineering with compounds like methylammonium (B1206745) chloride (MACl) has been shown to improve the crystallization of perovskite films, leading to larger grains and reduced lead(II) iodide (PbI₂) impurities, which are beneficial for device performance. mdpi.comosti.gov This is often achieved by incorporating the additive into the perovskite precursor solution. mdpi.com The presence of such additives can significantly enhance the morphology and quality of the perovskite film, suppressing defects and ultimately boosting the power conversion efficiency (PCE) of the solar cells. mdpi.com For instance, a solution-based hot-casting technique using methylamine (B109427) hydrochloride (a related but structurally different compound) has been used to grow large-grain perovskite films for high-efficiency solar cells. osti.gov

Furthermore, the treatment of perovskite layers with various amine-based compounds, including methylamine vapor, has been noted to improve film morphology, leading to enhanced photovoltaic performance by reducing charge carrier recombination. researchgate.net Two-dimensional hybrid perovskites, which incorporate larger organic cations, have also been explored to enhance moisture stability. researchgate.net

Despite these general trends, specific data on how (2-Methoxypropyl)methylamine hydrochloride affects perovskite layer formation, its impact on device efficiency, or its role in long-term stability is not currently documented in available research. The table below summarizes the typical effects of generic amine hydrochloride additives in perovskite solar cells, which could provide a hypothetical framework for the potential role of (2-Methoxypropyl)methylamine hydrochloride, though experimental validation is required.

Table 1: General Effects of Amine Hydrochloride Additives in Perovskite Solar Cells

| Parameter | Effect of Additive | Reference |

|---|---|---|

| Crystallinity | Enhanced grain size, reduced impurities (e.g., PbI₂) | mdpi.com |

| Film Morphology | Smoother, more uniform, and pinhole-free films | researchgate.net |

| Device Efficiency (PCE) | Generally increased due to improved film quality | mdpi.com |

| Stability | Can be enhanced by passivating defects and improving moisture resistance | researchgate.net |

| Hysteresis | Often reduced in current-voltage measurements | osti.gov |

Potential in Other Advanced Materials with Specific Electronic or Optical Properties

Currently, there is a lack of specific, published research on the application of (2-Methoxypropyl)methylamine hydrochloride in other advanced materials with distinct electronic or optical properties beyond the context of photovoltaics. The exploration of new functional materials often involves synthesizing and incorporating novel organic molecules to tailor their properties. While (2-Methoxypropyl)methylamine hydrochloride is available commercially for research purposes, its integration into functional materials like organic light-emitting diodes (OLEDs), transistors, or sensors has not been reported in the scientific literature. scbt.com

The potential for any chemical compound in materials science is often linked to its molecular structure and resulting chemical properties. For instance, the methoxy and amine groups in (2-Methoxypropyl)methylamine hydrochloride could theoretically offer sites for chemical reactions or influence intermolecular interactions within a material matrix. However, without experimental studies, its specific contributions to electronic or optical characteristics remain speculative.

The development of new materials is an active area of research, and compounds like (2-Methoxypropyl)methylamine hydrochloride could be investigated in the future for such applications. Vendor information lists it as a chemical for research use, but provides no specific applications in materials science. bldpharm.com

Theoretical and Computational Chemistry Studies

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms in (2-Methoxypropyl)methylamine hydrochloride is not static but exists as an ensemble of different spatial orientations, or conformations, due to the rotation around its single bonds.

The conformational landscape of (2-Methoxypropyl)methylamine hydrochloride is primarily dictated by the rotation around the C-C, C-O, and C-N bonds. The relative energies of these different conformations determine their stability and population at a given temperature. The most stable conformers are those that minimize steric hindrance and torsional strain.

Theoretical calculations would likely reveal that staggered conformations are energetically favored over eclipsed conformations. Specifically, an anti-periplanar arrangement of the larger methyl and methoxy (B1213986) groups around the central C-C bond would be expected to be one of the lowest energy conformers. The presence of the hydrochloride salt means the amine group is protonated, forming a methylammonium (B1206745) group (-NH2(CH3)+), which can participate in hydrogen bonding. This intramolecular interaction could further stabilize certain conformations.

A simplified representation of a potential energy surface for rotation around the central C-C bond is presented below. The energy minima correspond to the most stable, staggered conformations, while the energy maxima represent the unstable, eclipsed conformations.

| Dihedral Angle (H3C-C-C-N) | Relative Energy (kcal/mol) | Conformation |

| 60° | 0 | Staggered (Gauche) |

| 120° | 3.5 | Eclipsed |

| 180° | 0.2 | Staggered (Anti) |

| 240° | 3.5 | Eclipsed |

| 300° | 0 | Staggered (Gauche) |

| 360°/0° | 4.0 | Eclipsed (Syn-periplanar) |

| Note: This table represents a hypothetical energy landscape for illustrative purposes, as specific computational data for (2-Methoxypropyl)methylamine hydrochloride is not readily available in published literature. |

Electronic Structure and Reactivity Prediction (e.g., via Density Functional Theory (DFT))

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. irjweb.com Such studies can predict the reactivity of (2-Methoxypropyl)methylamine hydrochloride by examining its molecular orbitals and charge distribution.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons.

For (2-Methoxypropyl)methylamine hydrochloride, the HOMO is expected to be localized primarily on the lone pair electrons of the oxygen atom and to a lesser extent on the nitrogen atom of the protonated amine, despite the positive charge. The LUMO is likely to be an antibonding orbital (σ*) associated with the C-O and C-N bonds. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. irjweb.comnih.gov

| Orbital | Predicted Energy (eV) | Primary Atomic Contributions |

| HOMO | -9.5 | O (p-orbital), N (p-orbital) |

| LUMO | 2.1 | C-O (σ), C-N (σ) |

| HOMO-LUMO Gap | 11.6 | - |

| Note: These values are hypothetical and serve to illustrate the expected outcomes of a DFT analysis. |

An electrostatic potential (ESP) map visually represents the charge distribution within a molecule. researchgate.netresearchgate.net In (2-Methoxypropyl)methylamine hydrochloride, the electronegative oxygen and nitrogen atoms will draw electron density away from the adjacent carbon and hydrogen atoms.

The ESP map would likely show regions of negative electrostatic potential (typically colored red or yellow) around the oxygen atom, indicating its nucleophilic character. researchgate.netvaia.com The protonated amine group, despite the formal positive charge on the nitrogen, would be surrounded by a region of positive electrostatic potential (typically colored blue) due to the presence of the acidic proton. researchgate.netresearchgate.net This positive region indicates susceptibility to nucleophilic attack. The hydrocarbon portions of the molecule would exhibit a relatively neutral potential.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be used to explore the mechanisms of chemical reactions involving (2-Methoxypropyl)methylamine hydrochloride, including the identification of transition states and the calculation of activation energies.

Given its structure, (2-Methoxypropyl)methylamine hydrochloride could potentially undergo nucleophilic substitution reactions. For instance, the methoxy group could be displaced by a stronger nucleophile. A computational study of such a reaction would likely investigate an S_N2-type mechanism.

The modeling would involve mapping the potential energy surface as the nucleophile approaches the carbon atom bonded to the methoxy group. This would allow for the identification of the transition state, a high-energy intermediate where the bond to the leaving group (methoxy) is partially broken and the bond to the incoming nucleophile is partially formed. The activation energy for the reaction could then be calculated as the energy difference between the reactants and the transition state.

Factors such as steric hindrance from the adjacent methyl group and the nature of the solvent would be critical parameters in such a computational model. The protonated amine group could also influence the reaction pathway through electronic effects or by acting as a proton donor.

| Reaction Coordinate | Key Structural Features | Relative Energy (kcal/mol) |

| Reactants | Separated (2-Methoxypropyl)methylamine hydrochloride and nucleophile | 0 |

| Transition State | Partial bond formation with nucleophile, partial bond breaking of C-O | 25 |

| Products | Nucleophile bonded, methoxy group departed | -10 |

| Note: This table provides a simplified and hypothetical energy profile for a substitution reaction. |

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Frequencies)

The theoretical prediction of spectroscopic properties for molecules like (2-Methoxypropyl)methylamine hydrochloride is a powerful tool in computational chemistry. It allows for the elucidation of molecular structure and the interpretation of experimental spectra. By employing quantum mechanical calculations, it is possible to estimate with reasonable accuracy the nuclear magnetic resonance (NMR) chemical shifts and the frequencies of infrared (IR) vibrational modes.

Theoretical Framework for Spectroscopic Predictions

Density Functional Theory (DFT) is a widely used computational method for predicting the spectroscopic properties of organic molecules. researchgate.netnih.gov For NMR chemical shift calculations, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed within the DFT framework. researchgate.net This approach calculates the nuclear magnetic shielding tensors, from which the chemical shifts can be derived. The accuracy of these predictions depends on the choice of the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-31G*, cc-pVTZ). researchgate.net

Similarly, DFT calculations can predict the vibrational frequencies that correspond to the absorption bands in an IR spectrum. chemicalbook.com By calculating the second derivatives of the energy with respect to the atomic positions, the harmonic vibrational frequencies can be obtained. These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method.

Predicted ¹H NMR Spectrum

The proton NMR (¹H NMR) spectrum of (2-Methoxypropyl)methylamine hydrochloride is predicted to exhibit distinct signals corresponding to the different hydrogen environments in the molecule. The presence of the hydrochloride salt will influence the chemical shifts, particularly for protons near the ammonium (B1175870) nitrogen.

Based on the analysis of similar structures, such as methylamine (B109427) hydrochloride and 2-methoxypropane, the following chemical shifts are anticipated. docbrown.infodocbrown.info The protons on the nitrogen and the adjacent carbons are expected to be deshielded due to the electron-withdrawing effect of the positively charged nitrogen atom.

Predicted ¹H NMR Chemical Shifts for (2-Methoxypropyl)methylamine hydrochloride (Predicted values are based on theoretical principles and data from analogous compounds)

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| NH₂⁺ | 8.0 - 9.0 | Broad Singlet | The acidic protons on the nitrogen are expected to be significantly deshielded and may appear as a broad signal due to exchange and quadrupole effects. |

| CH attached to O | 3.5 - 4.0 | Multiplet | This proton is deshielded by the adjacent oxygen atom. Its multiplicity will depend on the coupling with neighboring protons. |

| O-CH₃ | 3.2 - 3.5 | Singlet | The methoxy group protons typically appear as a sharp singlet. |

| N-CH₃ | 2.6 - 2.9 | Triplet or Broad Singlet | These protons are deshielded by the adjacent ammonium group. Coupling with the NH₂⁺ protons may or may not be observed depending on the solvent and proton exchange rates. |

| CH₂ attached to N | 3.0 - 3.4 | Multiplet | These protons are deshielded by the adjacent ammonium group. |

| C-CH₃ | 1.1 - 1.4 | Doublet | These protons are expected to be the most shielded in the molecule. |

Disclaimer: These are theoretically estimated values and may differ from experimental results.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. Similar to ¹H NMR, the chemical shifts are influenced by the electronic environment of each carbon atom.

By referencing data for related compounds like methylamine hydrochloride and 2-methoxypropane, a predicted ¹³C NMR spectrum can be outlined. chemicalbook.comdocbrown.info The carbons directly bonded to the electronegative oxygen and nitrogen atoms are expected to have the largest chemical shifts (downfield).

Predicted ¹³C NMR Chemical Shifts for (2-Methoxypropyl)methylamine hydrochloride (Predicted values are based on theoretical principles and data from analogous compounds)

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Notes |

| CH attached to O | 75 - 85 | This carbon is significantly deshielded by the directly attached oxygen atom. |

| O-CH₃ | 55 - 65 | The methoxy carbon appears in a characteristic downfield region. |

| CH₂ attached to N | 45 - 55 | This carbon is deshielded by the adjacent ammonium group. |

| N-CH₃ | 30 - 40 | The N-methyl carbon is also deshielded by the nitrogen. |

| C-CH₃ | 15 - 25 | This alkyl carbon is expected to be the most shielded carbon in the molecule. |

Disclaimer: These are theoretically estimated values and may differ from experimental results.

Predicted IR Frequencies

The infrared (IR) spectrum of (2-Methoxypropyl)methylamine hydrochloride is expected to show characteristic absorption bands for its functional groups. As a secondary amine hydrochloride, the most prominent features will arise from the N-H vibrations of the ammonium group. The ether linkage will also have a characteristic stretching frequency.

The predicted IR absorption frequencies are based on known data for secondary amine salts and ethers. docbrown.infonist.gov

Predicted IR Absorption Frequencies for (2-Methoxypropyl)methylamine hydrochloride (Predicted values are based on theoretical principles and data from analogous compounds)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 2700 - 3000 | Strong, Broad | Characteristic of a secondary amine salt. This broad absorption is due to hydrogen bonding. |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium to Strong | Overlapping with the N-H stretch, corresponding to the various C-H bonds in the molecule. |

| N-H Bend | 1560 - 1620 | Medium | A characteristic band for secondary amine salts. |

| C-O-C Stretch | 1080 - 1150 | Strong | The strong C-O stretching vibration is characteristic of the ether functional group. |

Disclaimer: These are theoretically estimated values and may differ from experimental results.

Environmental Chemical Fate and Transport Research

Abiotic Degradation Pathways in Environmental Compartments

Extensive searches of scientific literature and databases did not yield specific studies on the abiotic degradation of (2-Methoxypropyl)methylamine hydrochloride. Therefore, quantitative data on its degradation kinetics and the identity of its degradation products under various environmental conditions are not available.

Hydrolysis Kinetics and Products

No data on the hydrolysis kinetics (e.g., half-life as a function of pH) or the resulting degradation products for (2-Methoxypropyl)methylamine hydrochloride were found in published scientific literature.

Data on Hydrolysis of (2-Methoxypropyl)methylamine hydrochloride

| pH | Half-life (t½) | Degradation Products | Reference |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Photolysis Mechanisms under Simulated Environmental Conditions

Information regarding the direct or indirect photolysis of (2-Methoxypropyl)methylamine hydrochloride, including its quantum yield, reaction rates, and transformation products under simulated environmental light conditions, is not available in the scientific literature.

Oxidation Processes in Aquatic and Atmospheric Environments

No studies were identified that investigated the oxidation of (2-Methoxypropyl)methylamine hydrochloride by environmentally relevant oxidants such as hydroxyl radicals (•OH), ozone (O₃), or nitrate (B79036) radicals (NO₃•) in either aquatic or atmospheric phases. Consequently, data on its oxidation rate constants and products are unavailable. While research exists on the oxidation of simpler amines, these findings cannot be directly extrapolated to (2-Methoxypropyl)methylamine hydrochloride without specific experimental validation. dtu.dkdtu.dkresearchgate.netresearchgate.net

Sorption and Desorption Behavior in Soil and Sediment Systems

Specific experimental data on the sorption and desorption of (2-Methoxypropyl)methylamine hydrochloride in various soil and sediment types are not documented in the available scientific literature. The behavior of a chemical in soil and sediment is critical for predicting its mobility and potential for leaching into groundwater.

Adsorption Coefficients (Koc) and Their Determinants

No experimentally determined or estimated soil organic carbon-water (B12546825) partitioning coefficients (Koc) for (2-Methoxypropyl)methylamine hydrochloride are available. The Koc value is a key parameter for assessing a chemical's potential for movement in the environment. dtu.dk Without this value, predictions of its environmental distribution remain speculative.

Data on Soil Adsorption Coefficient (Koc) for (2-Methoxypropyl)methylamine hydrochloride

| Soil/Sediment Type | Koc (L/kg) | Method | Reference |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Volatilization from Water and Soil to Air

Volatilization is the process by which a chemical transitions from a liquid or solid state to a gaseous state, allowing it to move from soil or water into the atmosphere. This process is a critical component of a chemical's environmental distribution. For (2-Methoxypropyl)methylamine hydrochloride, its structure as an amine salt is the dominant factor controlling its volatility.

Volatilization from soil surfaces is also expected to be minimal. The ionic nature of the compound promotes strong adsorption to soil particles, particularly those with negatively charged surfaces like clays (B1170129) and organic matter, through a process called cation exchange. nih.gov This binding further reduces the likelihood of the molecule escaping into the atmosphere. Moreover, the presence of water in soil can influence volatilization; however, for ionic compounds, the primary factor remains their low intrinsic vapor pressure and strong interaction with soil and water phases. researchgate.net

The tendency of a chemical to partition between the air and water is quantified by the Henry's Law constant (H). ulisboa.pt This constant is a ratio of the chemical's concentration in the air to its concentration in the water at equilibrium. ulisboa.pt A high Henry's Law constant indicates a greater propensity for a chemical to volatilize from water. ulisboa.pt

To model the potential volatilization of the free amine, one would need its specific vapor pressure and water solubility. The table below presents hypothetical, estimated physicochemical properties for the neutral form, (2-Methoxypropyl)methylamine, which would be required for such a calculation. These values are illustrative for modeling purposes.

Table 1: Estimated Physicochemical Properties for (2-Methoxypropyl)methylamine (Neutral Form) for Modeling Purposes This table contains estimated data for illustrative purposes, as experimental values are not readily available.

| Property | Estimated Value | Significance for Volatilization |

|---|---|---|

| Molecular Weight | 103.16 g/mol | Influences diffusion and transport rates. |

| Vapor Pressure (25°C) | Low to Moderate | A primary determinant of a substance's tendency to become a gas. Expected to be low for an amine of this structure. |

| Water Solubility (25°C) | High | High solubility in water reduces the tendency to escape into the air, leading to a lower Henry's Law constant. |

| pKa (for the conjugate acid) | ~9-10 | Determines the fraction of the chemical in its neutral, more volatile form at a given environmental pH. |

Environmental Transport Modeling (e.g., Fugacity Models)

Fugacity models are structured in levels of increasing complexity (Levels I, II, and III being the most common) to provide a picture of a chemical's fate. ulisboa.pt

Level I calculates the equilibrium distribution of a fixed quantity of a chemical in a closed environment, assuming no degradation or transport out of the system. lupinepublishers.com

Level II also assumes equilibrium but includes advection (movement) and degradation processes.

Level III is the most realistic for screening purposes, as it does not assume equilibrium between all compartments. It provides a steady-state picture of distribution resulting from continuous emissions, intermedia transport, and degradation. ulisboa.pt

For ionic compounds like (2-Methoxypropyl)methylamine hydrochloride, fugacity models can be adapted. trentu.ca These modified models incorporate the chemical's acid dissociation constant (pKa) and the pH of each environmental compartment to calculate the fraction of the substance that is in its neutral form versus its ionic form, allowing for a more accurate prediction of its partitioning behavior. envchemgroup.comtrentu.ca

Based on its chemical properties as an amine salt, the environmental distribution of (2-Methoxypropyl)methylamine hydrochloride is expected to be dominated by its behavior in water and soil.

Air: Due to its very low volatility as a salt, the concentration in the air compartment will be negligible.

Water: The compound is expected to be highly soluble in water. The aqueous phase will be the primary reservoir for this chemical if released into the environment. rsc.org Its high water solubility makes it mobile within aquatic systems.

Soil and Sediment: If released to land, the compound will likely adsorb to soil particles. The positively charged amine group will bind to negatively charged sites on soil organic matter and clays. nih.gov This partitioning to soil and sediment will reduce its mobility in the terrestrial environment and limit its direct runoff into surface waters, although transport via soil erosion is possible.

The following table provides a hypothetical environmental distribution for (2-Methoxypropyl)methylamine hydrochloride based on a generic Level III fugacity model scenario, highlighting its expected behavior as a polar, ionic compound.

Table 2: Illustrative Environmental Distribution of (2-Methoxypropyl)methylamine hydrochloride This table presents a hypothetical distribution from a generic Level III fugacity model for a polar, water-soluble ionic substance. It is for illustrative purposes only.

| Environmental Compartment | Estimated % of Total Mass | Justification |

|---|---|---|

| Air | < 0.01% | Extremely low volatility as a salt. |

| Water | > 90% | High water solubility and ionic character lead to primary partitioning into the aqueous phase. |

| Soil | ~5-9% | Adsorption to soil organic matter and clay particles via cation exchange. |

| Sediment | ~1-4% | Partitioning from the water column into bottom sediments. |

A chemical's environmental risk is also determined by its persistence—its resistance to degradation—and its potential for long-range transport (LRT). researchgate.net

Persistence is often expressed as a half-life, which is the time it takes for half of the chemical's quantity to be removed from a compartment through processes like biodegradation or chemical reactions (e.g., with hydroxyl radicals in the atmosphere). Amines are known to be susceptible to microbial degradation in soil and water, which would likely be a significant removal pathway. ieaghg.org However, some amines, particularly tertiary amines, can be more resistant to degradation. researchgate.net As a secondary amine, (2-Methoxypropyl)methylamine would be expected to biodegrade, but specific rates are unknown.

Long-Range Transport Potential (LRTP) describes the ability of a chemical to travel far from its source. nih.gov This potential is highest for substances that are persistent and can move with mobile media like air or water. researchgate.net

Atmospheric LRTP: The potential for long-range transport through the atmosphere is considered very low. The compound's non-volatile nature prevents it from entering the air in significant amounts, which is a prerequisite for atmospheric transport. researchgate.net

Aquatic LRTP: The potential for long-range transport through water is considered moderate to high. Because the compound is highly water-soluble and is expected to be relatively persistent in water, it can be carried over long distances by rivers and ocean currents. rsc.org Polar and ionic organic compounds are increasingly recognized for their potential mobility in aquatic environments. rsc.orgnih.gov

Table 3: Summary of Estimated Environmental Fate and Transport Properties

| Property | Estimated Potential | Primary Rationale |

|---|---|---|

| Volatility | Low | The compound is an ionic salt with low vapor pressure. |

| Persistence in Water/Soil | Low to Moderate | Expected to be susceptible to microbial degradation, but specific rates are unknown. |

| Atmospheric Long-Range Transport | Low | Negligible partitioning to the air compartment. |

| Aquatic Long-Range Transport | Moderate to High | High water solubility and potential for persistence in water allow for transport in aquatic systems. |

Future Research Directions and Emerging Areas

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in modern synthetic planning, aiming to reduce environmental impact and enhance efficiency. The synthesis of primary aliphatic amines, for instance, is a multi-ton annual requirement, underscoring the need for sustainable production routes. rsc.org

Solvent-Free Reactions and Catalytic Innovations

Future research should prioritize the development of solvent-free or environmentally benign solvent-based syntheses for (2-Methoxypropyl)methylamine hydrochloride. While traditional methods for preparing amine hydrochlorides can be effective, they often rely on volatile organic solvents. orgsyn.org A notable green approach in amine synthesis is the direct electrosynthesis of methylamine (B109427) from carbon dioxide and nitrate (B79036) in aqueous media, a process that operates at ambient temperature and pressure. dicp.ac.cn This method, which utilizes a cobalt β-tetraaminophthalocyanine molecular catalyst on carbon nanotubes, achieves a 14-electron transfer in a cascade process. dicp.ac.cn Adapting such electrochemical methods to produce more complex amines like (2-Methoxypropyl)methylamine could represent a significant leap forward.

Furthermore, innovations in catalysis, such as photoredox catalysis, have shown promise for the synthesis of linear aliphatic amines. rsc.org Exploring catalytic systems that can facilitate the formation of the C-N bond in (2-Methoxypropyl)methylamine under mild, solvent-minimized conditions would be a valuable research avenue. This could involve the design of catalysts that enable the direct coupling of precursors, avoiding multi-step syntheses that generate significant waste. The Gabriel synthesis, a classical method for preparing primary amines, is known for its poor atom economy due to the generation of stoichiometric phthalyl coproducts. rsc.org Research into catalytic versions of this or alternative reactions that improve atom economy is crucial.

Exploration of Novel Reactivity and Transformation Pathways

Understanding the inherent reactivity of (2-Methoxypropyl)methylamine hydrochloride is key to unlocking its potential in synthetic applications. The presence of both a secondary amine and an ether linkage suggests a rich and varied chemical reactivity.

Future studies could investigate the transformation of the amine functionality. For instance, the development of new methods for N-alkylation or N-arylation under green conditions would expand its utility as a building block. Research into the atmospheric chemistry of structurally similar compounds, such as 2-amino-2-methyl-1-propanol (B13486) (AMP), has revealed that hydrogen abstraction from the carbon adjacent to the nitrogen is a major degradation pathway. nih.govacs.org Similar studies on (2-Methoxypropyl)methylamine could provide insights into its stability and potential transformation products under various conditions.

The methoxy (B1213986) group also offers avenues for novel transformations. Cleavage of the ether bond could provide a route to di-functionalized propanolamines, which are valuable intermediates. Conversely, the ether linkage might direct or participate in reactions at the amine center, leading to unique selectivity. Investigating the molecule's role in radical-polar crossover processes could also lead to the synthesis of a wide array of functionalized linear aliphatic amines. rsc.org

Advanced Characterization Techniques for In Situ Monitoring of Reactions

To optimize reaction conditions and understand mechanistic pathways in real-time, the application of advanced characterization techniques is indispensable. For the synthesis and subsequent reactions of (2-Methoxypropyl)methylamine hydrochloride, in situ monitoring can provide crucial data that is often missed with traditional offline analysis.

Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy), Raman spectroscopy, and process mass spectrometry could be employed to track the concentration of reactants, intermediates, and products throughout a reaction. This would be particularly valuable for optimizing green synthetic methods, where reaction conditions may be milder and require precise control. For example, in the electrosynthesis of amines, in situ techniques could help elucidate the complex cascade of reactions occurring at the catalyst surface. dicp.ac.cn

Furthermore, understanding the crystallization of (2-Methoxypropyl)methylamine hydrochloride is important for its purification and handling. orgsyn.org In situ particle size and shape analysis could be used to monitor and control the crystallization process, ensuring the desired polymorph and crystal habit are obtained.

Integration of Machine Learning and AI in Synthetic Route Design and Property Prediction

For (2-Methoxypropyl)methylamine hydrochloride, AI can be leveraged in several ways. Computer-aided synthesis planning (CASP) tools, which utilize machine learning algorithms, can help design and optimize synthetic routes by considering factors like yield, cost, and environmental impact. protheragen.ai These tools can sift through extensive reaction databases to propose the most efficient pathways. acs.org For instance, machine learning models have been developed to predict the success of ligands in Pd-catalyzed C-N coupling reactions, a common method for amine synthesis. chemrxiv.org

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for (2-Methoxypropyl)methylamine hydrochloride?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of cyclopropylmethylamine with methyl iodide under controlled conditions, followed by hydrochloric acid treatment to form the hydrochloride salt. Reaction parameters (e.g., temperature, solvent) must be optimized to avoid side reactions like over-alkylation. Yield and purity are verified via titration or chromatography .